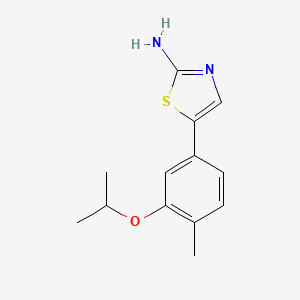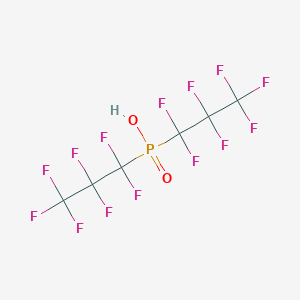
Bis(heptafluoropropyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(heptafluoropropyl)phosphinic acid is a fluorinated organophosphorus compound with the molecular formula C6HF14O2P. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is used in various scientific and industrial applications due to its ability to form strong bonds with metals and other elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(heptafluoropropyl)phosphinic acid can be synthesized through the reaction of heptafluoropropyl iodide (C3F7I) with red phosphorus in an autoclave at temperatures ranging from 220 to 230°C. This reaction produces intermediates such as C3F7PI2 and (C3F7)2PI, which are then separated and further reacted with silver chloride for 11 days to yield chlorobisheptafluoropropylphosphine ((C3F7)2PCl). This intermediate is subsequently converted into trichlorobisheptafluoropropylphosphorane ((C3F7)2PCl3) .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the high temperatures and pressures required for the reactions. Additionally, the purification and separation of intermediates are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(heptafluoropropyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert this compound into phosphine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various phosphinic acid derivatives, phosphine compounds, and halogenated organophosphorus compounds. These products have applications in different fields, including materials science and pharmaceuticals.
Applications De Recherche Scientifique
Bis(heptafluoropropyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly as enzyme inhibitors and antimicrobial agents.
Industry: this compound is used in the production of flame retardants, surfactants, and polymer additives due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of bis(heptafluoropropyl)phosphinic acid involves its ability to form strong bonds with metal ions and other elements. This property allows it to act as a ligand in coordination complexes, influencing the reactivity and stability of the metal centers. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity by mimicking natural phosphate groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(trifluoromethyl)phosphinic acid
- Heptafluoropropylphosphonic acid
- Trifluoromethylphosphonic acid
Uniqueness
Bis(heptafluoropropyl)phosphinic acid is unique due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to oxidation. This makes it particularly valuable in applications where stability under extreme conditions is required. Additionally, its ability to form strong bonds with metals and other elements sets it apart from other similar compounds.
Propriétés
Numéro CAS |
1481-60-3 |
|---|---|
Formule moléculaire |
(C3F7)2P(=O)OH C6HF14O2P |
Poids moléculaire |
402.02 g/mol |
Nom IUPAC |
bis(1,1,2,2,3,3,3-heptafluoropropyl)phosphinic acid |
InChI |
InChI=1S/C6HF14O2P/c7-1(8,3(11,12)13)5(17,18)23(21,22)6(19,20)2(9,10)4(14,15)16/h(H,21,22) |
Clé InChI |
INDJJBXXADEZFT-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)(C(F)(F)P(=O)(C(C(C(F)(F)F)(F)F)(F)F)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


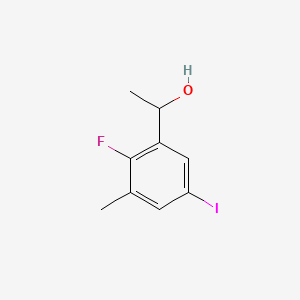
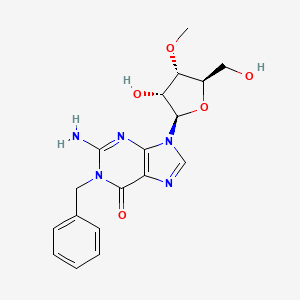
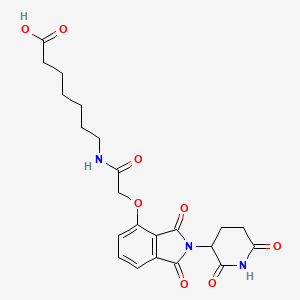
![2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14760543.png)
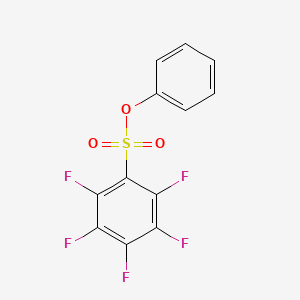
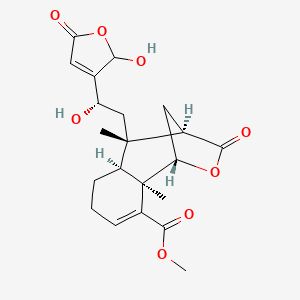
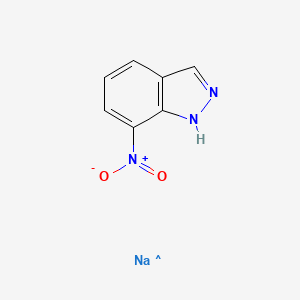
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
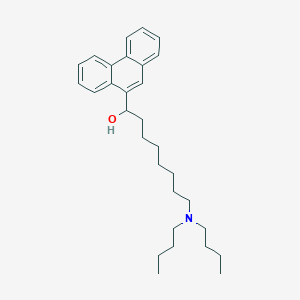
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)

